molecular formula C6H6N4 B040477 2-Hydrazinylpyridine-4-carbonitrile CAS No. 913839-68-6

2-Hydrazinylpyridine-4-carbonitrile

Cat. No.: B040477
CAS No.: 913839-68-6
M. Wt: 134.14 g/mol
InChI Key: PMRMKCHJLLVOQU-UHFFFAOYSA-N
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Description

2-Hydrazinylpyridine-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

One notable application of 2-Hydrazinylpyridine-4-carbonitrile derivatives is in the synthesis of complex organic compounds. For instance, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from its chloro derivative has been reported, showcasing novel protocol and detailed structural analysis through X-ray diffraction, spectroscopy (FT-IR, FT-R, NMR), and UV–vis absorption and fluorescence spectroscopy techniques. This derivative demonstrated interesting structural properties, including supramolecular structure with hydrogen and C H⋯O bonds, and its spectral properties varied significantly in different solvents and conditions, indicating its potential in material science for specific applications where solvent interactions are critical (Tranfić et al., 2011).

Fluorescence Sensitivity and Metal Ion Detection

Another application area is the development of sensors for metal ions. 2-Hydrazinylpyridine-3,4-dicarbonitriles, prepared from the reaction of hydrazine hydrate with chloropyridine dicarbonitriles, have shown fluorescence sensitivity towards zinc ions when condensed with salicylaldehyde derivatives. This sensitivity to zinc ions highlights their potential use in the development of fluorescent probes for metal ion detection in various environmental and biological contexts (Ershov et al., 2018).

Antimicrobial and Antioxidant Activities

Derivatives of this compound have also been explored for their biological activities. Novel benzothiazole pyridine derivatives, for example, were synthesized and evaluated for their antifungal and antibacterial activities. These studies show that certain derivatives possess potent antimicrobial properties, indicating their potential as leads for the development of new antimicrobial agents (Jemmezi et al., 2014).

In addition, certain derivatives have been studied for their antioxidant properties, demonstrating potent activity and suggesting their utility in the development of antioxidant agents for medicinal chemistry or material science applications where oxidative stress mitigation is desired (Salem & Errayes, 2016).

Safety and Hazards

The safety information for 2-Hydrazinylpyridine-4-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335, H351, H361 . The signal word is "Warning" .

Properties

IUPAC Name

2-hydrazinylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-5-1-2-9-6(3-5)10-8/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMKCHJLLVOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602708
Record name 2-Hydrazinylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913839-68-6
Record name 2-Hydrazinylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinylpyridine-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloropyridine-4-carbonitrile (20.0 g, 144 mmol) in 1-butanol (150 mL) was added 1 M solution of hydrazine hydrate in THF (303 mL, 303 mmol) dropwise at rt. It was then heated at 60° C. overnight. The mixture was concentrated, and the residue was purified by flash column chromatography (CH2Cl2/MeOH=20/1) to afford the title compound (3.5 g, 18%) as a white solid. [M+H] Calc'd for C6H6N4, 135. Found, 135.
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18%

Synthesis routes and methods II

Procedure details

20.0 g (144 mmol) of 2-chloroisonicotinonitrile are initially charged in 150 ml of 1-butanol, 303 ml (303 mmol) of a 1 M solution of hydrazine hydrate in THF are added and the mixture is heated for 16 h (bath temperature 110° C.). The mixture is concentrated and the residue is purified by flash chromatography on silica gel (mobile phase: dichloromethane/methanol 10:1).
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150 mL
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